molecular formula C10H7F3N2OS B8474160 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine

5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No. B8474160
M. Wt: 260.24 g/mol
InChI Key: KJJQWPBUXJHQKQ-UHFFFAOYSA-N
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Patent
US07265134B2

Procedure details

19-7 (0.182 g, 0.662 mmol) and thiourea (0.050 g, 0.662 mmol) were dissolved in methanol. Solid potassium hydroxide (0.037 g, 0.662 mmol) was then added and warmed to 50° C. while stirring under N2. Additional solid potassium hydroxide pellets were added until the reaction was complete. The reaction was then directly loaded onto a C18 preparative HPLC column. The titled compound was isolated upon evaporation. H1 NMR (DMSO): 7.75 ppm (s, 1H); 7.51 ppm (m, 3H); 7.26 ppm (d, 2H).
Name
Quantity
0.182 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([F:15])([F:14])[F:13])[CH:6]=1)O.[NH2:17][C:18]([NH2:20])=[S:19].[OH-].[K+]>CO>[F:13][C:12]([F:15])([F:14])[O:11][C:7]1[CH:6]=[C:5]([C:3]2[S:19][C:18]([NH2:20])=[N:17][CH:2]=2)[CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.182 g
Type
reactant
Smiles
ClC(C(O)C1=CC(=CC=C1)OC(F)(F)F)Cl
Name
Quantity
0.05 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.037 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C1=CN=C(S1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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